Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate: is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoroacetamido group and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
- Tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-4-carboxylate
- Tert-butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate
Comparison: Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)7-4-5-16-6-8(7)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFBJLKCOZRLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-36-3 |
Source
|
Record name | tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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